molecular formula C16H17N3O3 B2723882 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide CAS No. 1428373-27-6

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2723882
CAS RN: 1428373-27-6
M. Wt: 299.33
InChI Key: DYWSYXUNXDTFOA-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide” is a complex organic molecule. It contains a cyclopropylamino group, a phenyl group, an isoxazole ring, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring, the introduction of the cyclopropylamino group, and the attachment of the carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the isoxazole ring might participate in electrophilic substitution reactions, while the carboxamide group could be involved in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in water .

Scientific Research Applications

1. Inhibition of Dihydroorotate Dehydrogenase Knecht and Löffler (1998) explored the inhibition of mitochondrial dihydroorotate dehydrogenase by isoxazol derivatives like A77-1726, which is structurally similar to the compound . This enzyme is crucial in pyrimidine nucleotide synthesis, impacting immune cell functions. Their research demonstrated significant inhibitory effects of various isoxazol derivatives on both rat and human enzymes, providing insights into immunosuppressive mechanisms relevant to conditions like rheumatoid arthritis (Knecht & Löffler, 1998).

2. Synthesis and Chemical Transformations Several studies focus on the synthesis and chemical transformation of isoxazol derivatives. Kumar et al. (2012) reported on the synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed cyclization, which may have implications for producing compounds like the one (Kumar et al., 2012). Desimoni, Grünanger, and Finzi (1967) described the synthesis of isoxazolo[5,4-d]pyrimidines, highlighting the versatility and potential of such chemical structures in creating novel compounds (Desimoni, Grünanger, & Finzi, 1967).

3. Structure and Characterization Studies Research on the structure and characterization of isoxazole derivatives, such as the work by Smith et al. (1991), who analyzed the structure of an isoxazole amino ester, is vital for understanding the physical and chemical properties of these compounds (Smith et al., 1991).

4. Biological Activity Imramovský et al. (2011) investigated the biological activity of benzamides similar to the compound , finding significant activity against various microbial strains. This study highlights the potential of such compounds in the development of new antimicrobial agents (Imramovský et al., 2011).

5. Potential Antitumor Agents Research by Denny, Rewcastle, and Baguley (1990) into 2-phenylbenzimidazole-4-carboxamides, which share structural similarities with isoxazol derivatives, provides insights into their role as "minimal" DNA-intercalating agents and potential antitumor properties (Denny, Rewcastle, & Baguley, 1990).

6. Catalysis and Synthesis Applications Bumagin et al. (2019) utilized isoxazole-3-carboxamide derivatives as ligands to create bimetallic catalysts, highlighting the utility of these compounds in facilitating chemical reactions, such as the Suzuki reaction in aqueous media (Bumagin et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its reactivity, and evaluation of its potential uses .

properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-10-14(9-17-22-10)16(21)19-13-4-2-11(3-5-13)8-15(20)18-12-6-7-12/h2-5,9,12H,6-8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWSYXUNXDTFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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